Architectural Asymmetry in Reticular Chemistry: A Technical Guide to 3-Formyl-5-(methoxycarbonyl)benzoic acid
Architectural Asymmetry in Reticular Chemistry: A Technical Guide to 3-Formyl-5-(methoxycarbonyl)benzoic acid
Executive Summary
The development of advanced porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), relies heavily on the geometric and chemical precision of organic linkers. 3-formyl-5-(methoxycarbonyl)benzoic acid (CAS: 914220-93-2) represents a highly specialized, asymmetric "A-B-C" building block[1]. Featuring three distinct functional groups—a formyl group, a carboxylic acid, and a methyl ester—this molecule provides orthogonal reactivity pathways. This guide explores its physicochemical profile, the mechanistic causality behind its synthesis, and its advanced applications in materials science.
Physicochemical Profiling
Understanding the physical and chemical properties of 3-formyl-5-(methoxycarbonyl)benzoic acid is critical for predicting its behavior in various solvent systems and its thermal stability during high-temperature solvothermal syntheses. The quantitative data below summarizes its core parameters.
| Property | Value | Source |
| Chemical Name | 3-formyl-5-(methoxycarbonyl)benzoic acid | [1] |
| CAS Number | 914220-93-2 | [1] |
| Molecular Formula | C₁₀H₈O₅ | [1] |
| Molecular Weight | 208.17 g/mol | [1] |
| Density | 1.373 g/cm³ | [2] |
| Boiling Point | 420.2 ºC at 760 mmHg | [2] |
| Flash Point | 171.5 ºC | [2] |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [3] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)O)C=O | [2] |
The Causality of Orthogonal Reactivity
In standard reticular chemistry, symmetric linkers (like trimesic acid) are favored for their predictable topology. However, symmetric linkers limit the ability to introduce functional diversity directly into the pore walls without complex, post-synthetic mixed-linker strategies.
3-formyl-5-(methoxycarbonyl)benzoic acid breaks this symmetry. By possessing three distinct moieties, it enables orthogonal reactivity :
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The Carboxylic Acid (-COOH) : Acts as the primary anchor for metal-node coordination (e.g., forming Zr₆O₄(OH)₄ secondary building units).
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The Formyl Group (-CHO) : Serves as an electrophilic handle for Schiff-base condensation with amines, crucial for COF formation or post-synthetic modification (PSM).
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The Methyl Ester (-COOMe) : Acts as a chemically protected carboxylic acid. It remains inert during initial framework assembly but can be activated (hydrolyzed) post-synthesis to yield a free acid group inside the pore for secondary metal binding.
Orthogonal reactivity pathways for the trifunctional building block in reticular chemistry.
Experimental Methodology: Desymmetrization Protocol
The synthesis of this asymmetric linker relies on the controlled desymmetrization of a symmetric precursor: dimethyl 5-formylisophthalate . The challenge lies in selectively hydrolyzing only one of the two chemically equivalent methyl ester groups[4].
As a Senior Application Scientist, I mandate that protocols must be self-validating. The following workflow incorporates strict In-Process Controls (IPCs) to ensure kinetic control over the hydrolysis.
Step-by-Step Synthesis Workflow
Reagents Required:
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Dimethyl 5-formylisophthalate (1.0 eq)
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Sodium Hydroxide (NaOH, 1.0 M aqueous solution, 1.0 eq)
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Tetrahydrofuran (THF) / Methanol (MeOH) (1:1 v/v)
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Hydrochloric Acid (HCl, 1.0 M aqueous solution)
Procedure & Causality:
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Dissolution: Dissolve dimethyl 5-formylisophthalate in the THF/MeOH solvent mixture.
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Causality: THF ensures complete solvation of the hydrophobic organic precursor, while MeOH acts as a miscible bridge to the aqueous base, preventing biphasic reaction kinetics that could lead to localized over-hydrolysis.
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Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath.
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Causality: Lowering the thermal energy of the system increases the activation energy barrier for the secondary hydrolysis. This kinetic control is the mechanistic imperative that allows the mono-hydrolyzed product to dominate over the di-hydrolyzed byproduct.
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Base Addition: Add 1.0 equivalent of 1M NaOH dropwise over 45 minutes under vigorous stirring.
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Causality: Dropwise addition prevents localized concentration spikes of the hydroxide ion. A stoichiometric excess in any micro-environment will immediately yield the unwanted di-acid.
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Reaction Monitoring (IPC 1): Stir for 4 hours, allowing the reaction to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent.
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Self-Validation: The reaction is deemed complete when the starting material spot disappears and a new, highly polar spot (the sodium salt of the mono-acid) remains at the baseline.
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Solvent Removal & Extraction: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous phase with distilled water and wash with Ethyl Acetate (3 × 20 mL).
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Causality: This extraction step purges any unreacted di-ester starting material, purifying the aqueous phase containing the desired salt.
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Acidification: Cool the aqueous phase to 0 °C and slowly add 1M HCl until the pH reaches ~3.0.
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Causality: The pKa of the newly formed benzoic acid moiety is approximately 3.5. Dropping the pH to 3.0 ensures complete protonation. The neutral mono-acid, lacking water solubility, precipitates out of solution[4].
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Isolation & Validation (IPC 2): Filter the white precipitate, wash with cold water, and dry under high vacuum.
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Self-Validation: Analyze the product via ¹H-NMR (DMSO-d₆). The successful desymmetrization is validated by integrating the methoxy peak (~3.9 ppm, 3H) against the formyl proton (~10.1 ppm, 1H). A 3:1 integration ratio definitively proves mono-hydrolysis.
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Workflow for the desymmetrization and synthesis of 3-formyl-5-(methoxycarbonyl)benzoic acid.
Applications in Advanced Materials
The strategic value of 3-formyl-5-(methoxycarbonyl)benzoic acid lies in its deployment as a defect-engineering or pore-functionalizing agent.
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Defect Engineering in MOFs: When incorporated as a dopant alongside a standard symmetric linker (like 1,3,5-benzenetricarboxylic acid), the mono-ester prevents cross-linking at specific nodes, creating engineered defects. These defects increase the mesoporosity of the framework, enhancing catalytic diffusion rates.
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Tandem Catalysis Platforms: By utilizing the formyl group to anchor an organocatalyst (via reductive amination) and subsequently hydrolyzing the ester to bind a transition metal, researchers can create bifunctional tandem catalysts within a single MOF pore, mimicking the active sites of complex enzymes.
References
-
Title: PubChem Compound Summary for CID 29923355, 3-Formyl-5-(methoxycarbonyl)benzoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]
- Title: Short acting phenylalkylamine calcium channel blockers and uses thereof (WO2008156820A1)
Sources
- 1. 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. WO2008156820A1 - Short acting phenylalkylamine calcium channel blockers and uses thereof - Google Patents [patents.google.com]
